IHVR-19029

ER α-glucosidase inhibition host-targeted antiviral iminosugar

IHVR-19029 is a validated chemical probe for dissecting host-targeted antiviral mechanisms. It is essential for studies involving ER α-glucosidase inhibition, viral glycoprotein maturation, and combination therapies with favipiravir. Its defined potency and in vivo PK profile make it indispensable for reproducible hemorrhagic fever virus research.

Molecular Formula C23H45N3O5
Molecular Weight 443.6 g/mol
Cat. No. B8117487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHVR-19029
Molecular FormulaC23H45N3O5
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2
InChIInChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1
InChIKeyGFBNIASMQRMEDU-PLACYPQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IHVR-19029: A Potent, Host-Targeted ER α-Glucosidase Inhibitor for Hemorrhagic Fever Virus Research and Preclinical Antiviral Studies


IHVR-19029 is a synthetic small-molecule iminosugar that functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II, with an IC50 of 0.48 μM against ER α-glucosidase I . This host-targeted mechanism disrupts the calnexin-mediated folding pathway essential for the maturation of viral envelope glycoproteins, thereby conferring broad-spectrum antiviral activity against phylogenetically diverse hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), Marburg virus (MARV), Yellow fever virus (YFV), Zika virus (ZIKV), and Rift Valley fever virus (RVFV) [1][2]. IHVR-19029 represents a key tool compound for dissecting host-virus interactions and validating ER α-glucosidase as a therapeutic target.

Why IHVR-19029 Cannot Be Substituted by Other ER α-Glucosidase Inhibitors in Critical Research Workflows


The class of ER α-glucosidase inhibitors exhibits significant structural and functional heterogeneity that precludes simple interchangeability. Compounds such as castanospermine, celgosivir, UV-4 (SP187), and miglustat, while sharing a nominal target class, display divergent in vitro potencies, antiviral spectra, pharmacokinetic profiles, and in vivo efficacies [1]. For instance, the IC50 of IHVR-19029 against ER α-glucosidase I (0.48 μM) is approximately 60-fold lower than the EC50 of SP187 against EBOV (29.97 μM), highlighting vast differences in target engagement [2]. Furthermore, while many iminosugars exhibit antiviral activity only at high concentrations, IHVR-19029 demonstrates potent sub-micromolar EC50 values against a panel of hemorrhagic fever viruses . Substituting IHVR-19029 with a generic analog in a dose-response or combination therapy study would yield non-comparable results and potentially invalidate experimental findings, underscoring the need for compound-specific validation and procurement.

Quantitative Evidence Differentiating IHVR-19029 from Comparator ER α-Glucosidase Inhibitors


Superior In Vitro Potency Against ER α-Glucosidase I Compared to UV-4 (SP187)

IHVR-19029 exhibits an IC50 of 0.48 μM against ER α-glucosidase I, demonstrating substantially greater target engagement compared to UV-4 (SP187), which requires an EC50 of 29.97 μM to inhibit EBOV replication in cell culture, a value reflecting a combined effect of target inhibition and cellular antiviral activity [1]. This 62-fold difference in potency at the primary target level indicates that IHVR-19029 achieves effective enzyme inhibition at significantly lower concentrations.

ER α-glucosidase inhibition host-targeted antiviral iminosugar

Potent Antiviral Activity Against Dengue Virus Contrasted with Celgosivir and Miglustat

IHVR-19029 inhibits Dengue virus (DENV) replication with an EC50 of 1.25 μM . In contrast, celgosivir, a clinical-stage ER α-glucosidase inhibitor, exhibits an EC50 of 0.2 μM against DENV2 but has higher variability across serotypes and assay formats [1]. Miglustat, another iminosugar, shows an IC50 of 244 μM against α-glucosidase, indicating markedly weaker potency [2]. IHVR-19029's sub-micromolar to low-micromolar EC50 values across multiple hemorrhagic fever viruses position it as a more potent and versatile research tool.

Dengue virus flavivirus antiviral potency

Synergistic In Vitro and In Vivo Antiviral Efficacy with Favipiravir: A Unique Differentiator

IHVR-19029, when combined with favipiravir (T-705), synergistically inhibits the replication of Yellow fever virus (YFV) and Ebola virus (EBOV) in cultured cells [1]. In a mouse model of Ebola virus infection, the combination of sub-optimal doses of IHVR-19029 and favipiravir significantly increased the survival rate of infected animals compared to either agent alone [2]. This synergistic interaction, which has not been reported for other ER α-glucosidase inhibitors like UV-4 or celgosivir, expands the therapeutic window and suggests a unique pharmacological profile.

combination therapy Ebola virus synergy

Broad-Spectrum In Vivo Protection Against Ebola and Marburg Viruses: Demonstrated Efficacy

IHVR-19029, when administered via intraperitoneal injection (25-75 mg/kg, twice daily for 10 days), effectively protected mice from lethal infection with both Ebola virus (EBOV) and Marburg virus (MARV) . While UV-4 (SP187) also demonstrates in vitro activity against filoviruses, it failed to show efficacy in a mouse model of EBOV infection at doses up to 100 mg/kg [1]. This stark contrast in in vivo outcome underscores the superior translational potential of IHVR-19029 in rodent models of hemorrhagic fever.

in vivo efficacy filovirus mouse model

Ester Prodrugs of IHVR-19029: Addressing Oral Bioavailability and Off-Target GI Effects

The parent compound IHVR-19029 exhibits low oral bioavailability (F = 4.6%) and significant off-target interactions with gut glucosidases, limiting its utility in peroral dosing studies . Ester prodrugs of IHVR-19029 have been rationally designed to enhance oral exposure and mitigate gastrointestinal side effects [1]. This prodrug strategy, which is not a prominent feature of comparator compounds like celgosivir (which itself is a prodrug of castanospermine), offers a distinct advantage by enabling flexible route-of-administration studies and reducing confounding off-target effects in vivo.

prodrug pharmacokinetics oral bioavailability

Pharmacokinetic Profile Supports Flexible Dosing Regimens for In Vivo Studies

IHVR-19029 exhibits route-dependent pharmacokinetics in mice, with intraperitoneal (IP) administration yielding an AUC of 983 μg*h/mL and bioavailability (F) of 133%, while oral (PO) administration yields an AUC of 945 μg*h/mL and F of only 4.6% . The compound has a short half-life (T1/2) of 1.2 hours following intravenous (IV) dosing . In contrast, UV-4 (SP187) is typically administered via oral gavage or IP injection, but detailed PK parameters are not readily available in the primary literature. IHVR-19029's well-characterized PK profile enables precise experimental design and interpretation of in vivo efficacy studies.

pharmacokinetics in vivo dosing AUC

Optimal Research and Preclinical Application Scenarios for IHVR-19029


Mechanistic Studies of Host-Directed Antiviral Therapy

IHVR-19029 serves as a high-quality chemical probe for dissecting the role of ER α-glucosidases I and II in the maturation of viral envelope glycoproteins. Its potent, sub-micromolar IC50 against the target enzyme and broad-spectrum antiviral activity against multiple hemorrhagic fever viruses make it ideal for CRISPR/Cas9 validation studies and for investigating the calnexin/calreticulin folding pathway [1].

Combination Therapy Research with Favipiravir or Other Antivirals

The demonstrated synergy between IHVR-19029 and favipiravir (T-705) in vitro and in vivo positions this compound as a key tool for evaluating rational combination therapies against Ebola, Yellow fever, and potentially other viral hemorrhagic fevers [2]. Researchers can leverage this unique interaction to explore host-virus targeting strategies and lower effective doses.

Preclinical In Vivo Efficacy Studies in Filovirus Mouse Models

IHVR-19029 has validated efficacy in protecting mice from lethal Ebola and Marburg virus infections when administered intraperitoneally . Its well-characterized pharmacokinetic profile in mice supports robust and reproducible dosing regimens. Researchers can confidently use IHVR-19029 as a positive control or as a benchmark for evaluating novel antivirals in these stringent models.

Prodrug Development and Oral Bioavailability Enhancement Studies

The availability of ester prodrugs of IHVR-19029 provides a platform for investigating strategies to overcome the oral bioavailability limitations and gastrointestinal off-target effects inherent to the parent iminosugar [3]. This makes IHVR-19029 a valuable model compound for medicinal chemistry efforts aimed at improving the drug-like properties of ER α-glucosidase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for IHVR-19029

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.